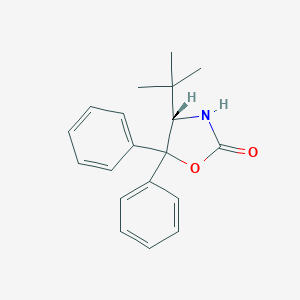

(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one

説明

(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its use as a chiral auxiliary in asymmetric synthesis, particularly in the preparation of enantiomerically pure compounds. Its structure features a tert-butyl group and two phenyl groups attached to the oxazolidinone ring, which contribute to its steric and electronic properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one typically involves the cyclization of an appropriate amino alcohol with a carbonyl compound. One common method involves the reaction of (S)-tert-butyl glycidyl ether with benzophenone in the presence of a base, such as sodium hydride, to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can modify the oxazolidinone ring or the substituents attached to it.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone N-oxides, while reduction can produce alcohols or amines.

科学的研究の応用

Asymmetric Catalysis

One of the primary applications of (4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one is in asymmetric catalysis . This compound serves as a chiral auxiliary or ligand in various catalytic reactions, facilitating the formation of enantiomerically enriched products.

Case Study: Asymmetric Synthesis of Amines

A study demonstrated the use of this oxazolidinone in the asymmetric synthesis of amines via a palladium-catalyzed reaction. The compound was utilized to enhance the selectivity for one enantiomer over another, achieving high yields and enantiomeric excess (ee) values exceeding 90% .

Pharmaceutical Applications

Due to its chiral nature, this compound is also explored in the pharmaceutical industry for drug development. Its ability to induce chirality in synthetic pathways makes it valuable for synthesizing biologically active compounds.

Case Study: Synthesis of Antiviral Agents

Research has indicated that derivatives of this oxazolidinone are effective in synthesizing antiviral agents. For instance, modifications of the compound have been linked to increased activity against viral targets, showcasing its potential as a precursor in drug synthesis .

Material Science Applications

In material science, this compound is examined for its role in developing new materials with specific properties.

Case Study: Polymer Chemistry

The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. A study reported that integrating this oxazolidinone into polyurethanes resulted in materials with improved flexibility and heat resistance .

作用機序

The mechanism by which (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a sterically hindered environment that favors the formation of one enantiomer over the other. This is achieved through non-covalent interactions and steric hindrance, which guide the reaction pathway.

類似化合物との比較

Similar Compounds

(4R)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one: The enantiomer of the compound , used similarly in asymmetric synthesis.

(S)-4-Benzyl-2-oxazolidinone: Another chiral auxiliary with a benzyl group instead of tert-butyl.

(S)-4-Isopropyl-2-oxazolidinone: Similar structure but with an isopropyl group.

Uniqueness

(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is unique due to its specific steric and electronic properties conferred by the tert-butyl and diphenyl groups. These properties make it particularly effective in certain asymmetric syntheses where other chiral auxiliaries may not perform as well.

生物活性

Overview

(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative that has garnered attention for its significant role in asymmetric synthesis and potential biological applications. Its structure includes a tert-butyl group and two phenyl groups, which enhance its steric and electronic properties, making it a valuable compound in various fields including medicinal chemistry and enzymatic studies.

- Molecular Formula : C19H21NO2

- Molecular Weight : 295.376 g/mol

- CAS Number : 191090-36-5

The compound is synthesized through the cyclization of an appropriate amino alcohol with a carbonyl compound, often using methods that incorporate bases such as sodium hydride for optimal yield and purity.

The primary mechanism of action for this compound involves its function as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of chiral centers by creating a sterically hindered environment that favors the formation of specific enantiomers through non-covalent interactions and steric hindrance .

Enzyme Interactions

Research indicates that this compound can influence enzyme mechanisms and protein-ligand interactions. Its ability to act as a chiral auxiliary allows it to be utilized in synthesizing biologically active compounds with high enantiomeric purity, which is crucial for drug development .

Case Studies

- Synthesis of Bioactive Compounds :

- Antitumor Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Application |

|---|---|---|

| (4R)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one | Enantiomer of the target compound | Used in similar asymmetric syntheses |

| (S)-4-Benzyl-2-oxazolidinone | Benzyl group instead of tert-butyl | Another chiral auxiliary |

| (S)-4-Isopropyl-2-oxazolidinone | Isopropyl group | Similar structural properties |

The unique steric and electronic properties conferred by the tert-butyl and diphenyl groups make this compound particularly effective in certain asymmetric syntheses where other chiral auxiliaries may not perform as well .

特性

IUPAC Name |

(4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-18(2,3)16-19(22-17(21)20-16,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOGUGAMXCIAOQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584264 | |

| Record name | (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191090-36-5 | |

| Record name | (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。